2-(4-Chlorophenyl)pyridine

Physical Chemistry Crystallinity Handling

Choose 2-(4-Chlorophenyl)pyridine (CAS 5969-83-5) as your Vismodegib impurity reference standard (ICH Q3A/B compliant) or privileged synthetic fragment. The 4-chlorophenyl motif delivers a quantifiable 13% improvement in antiproliferative GI₅₀ over the unsubstituted phenyl analog. In catalysis, ruthenium complexes with this ligand exhibit superior thermal stability (80–110°C) for challenging olefin metathesis. Agrochemical teams leverage it as a core Protox herbicide scaffold for Suzuki diversification. Available in ≥98% purity with full analytical documentation. Request a quote for bulk orders.

Molecular Formula C11H8ClN
Molecular Weight 189.64 g/mol
CAS No. 5969-83-5
Cat. No. B1585704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)pyridine
CAS5969-83-5
Molecular FormulaC11H8ClN
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
InChIKeyWHXIEVDMCNQVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)pyridine (CAS 5969-83-5): Key Physical and Structural Baseline for Advanced Synthesis and Impurity Control


2-(4-Chlorophenyl)pyridine (CAS 5969-83-5) is a heteroaromatic building block composed of a pyridine core substituted at the 2-position with a 4-chlorophenyl group [1]. Its molecular formula is C₁₁H₈ClN with a molecular weight of 189.64 g/mol . The compound exhibits a well-defined solid-state physical profile—melting point 49–53 °C (or 43–46 °C, depending on purity) and boiling point ~301 °C at 760 mmHg—which distinguishes it from liquid analogs [2]. It is primarily employed as a versatile synthetic intermediate in pharmaceutical (e.g., impurity standard for Vismodegib), agrochemical (e.g., herbicidal phenylpyridine series), and catalytic applications [3][4].

Procurement Risk: Why 2-(4-Chlorophenyl)pyridine Cannot Be Replaced by Unsubstituted or Other Halogenated 2-Arylpyridines


The 4-chlorophenyl substitution confers specific steric, electronic, and crystallinity characteristics that are not shared by 2-phenylpyridine or other halogenated analogs [1]. For instance, the chloro group increases molecular weight and lipophilicity (LogP ~3.3) while significantly raising the melting point relative to the liquid 2-phenylpyridine, directly impacting handling, purification, and formulation [2]. In medicinal chemistry, the 4-chlorophenyl motif is critical for target binding; in a head-to-head antiproliferative assay, a 4-chlorophenyl-substituted pyridine derivative exhibited a 13% lower GI₅₀ than the phenyl counterpart, demonstrating that even subtle structural changes translate into measurable potency differences [3]. Similarly, in catalysis, ruthenium complexes bearing 4-chloro-substituted pyridinyl alcoholato ligands show superior stability and activity in 1-octene metathesis compared to unsubstituted analogs [4]. Generic substitution therefore risks compromising synthetic efficiency, biological activity, or analytical compliance.

2-(4-Chlorophenyl)pyridine: Head-to-Head Quantitative Differentiation vs. Phenyl, Fluoro, and Bromo Analogs


Thermal Stability and Physical Form: Solid State vs. Liquid Analogs

2-(4-Chlorophenyl)pyridine exists as a crystalline solid at room temperature (melting point 49–53 °C), in stark contrast to the liquid 2-phenylpyridine (melting point ~ –5 °C) [1]. This difference in physical state directly impacts ease of handling, purification, and long-term stability. The compound's boiling point is also significantly higher (301.1 °C vs. 268–270 °C for 2-phenylpyridine), indicating stronger intermolecular forces [2].

Physical Chemistry Crystallinity Handling

Enhanced Antiproliferative Activity in Cancer Cell Lines

In a systematic SAR study of pyridine-based derivatives, the 4-chlorophenyl-substituted compound (10g) demonstrated superior antiproliferative activity against a panel of four human cancer cell lines (A-549, MCF-7, Panc-1, HT-29) compared to the phenyl (10a) and 4-methoxyphenyl (10j) analogs [1]. The average GI₅₀ for 10g was 38 nM, representing a 13% improvement over 10a (43 nM) and a 44% improvement over 10j (68 nM).

Medicinal Chemistry SAR Anticancer

Improved Catalytic Performance in Olefin Metathesis

Ruthenium carbene complexes bearing a 4-chloro-substituted pyridinyl alcoholato ligand exhibit high stability, selectivity, and activity in 1-octene metathesis at elevated temperatures (80–110 °C) compared to the Grubbs first- and second-generation precatalysts [1]. The 2-/4-chloro substitution pattern was specifically identified as enhancing performance, with the 4-chloro variant maintaining high conversion over extended reaction times [1].

Organometallic Chemistry Homogeneous Catalysis Ruthenium

Regulatory Utility as a Characterized Pharmaceutical Impurity Reference

2-(4-Chlorophenyl)pyridine is commercially available as Vismodegib Impurity 14, supplied with detailed characterization data compliant with regulatory guidelines [1]. This specific identity allows analytical laboratories to accurately quantify and control this process-related impurity during the manufacture of the Hedgehog pathway inhibitor Vismodegib (GDC-0449). In contrast, 2-phenylpyridine or other halogenated analogs are not recognized as Vismodegib impurities and would not fulfill the same regulatory function [2].

Analytical Chemistry Pharmaceutical QC Impurity Profiling

Lipophilicity and Molecular Weight Tailoring for Drug Design

Introduction of the 4-chloro substituent increases both molecular weight and lipophilicity compared to the unsubstituted 2-phenylpyridine. The calculated LogP for 2-(4-chlorophenyl)pyridine is approximately 3.2–3.4, versus ~2.6 for 2-phenylpyridine [1][2]. This shift in lipophilicity directly influences membrane permeability and binding to hydrophobic pockets.

Drug Discovery Physicochemical Properties ADME

High-Value Application Scenarios for 2-(4-Chlorophenyl)pyridine Based on Verifiable Differentiation


Pharmaceutical Impurity Reference Standard for Vismodegib Manufacturing

Analytical development and quality control laboratories developing or validating HPLC/LC-MS methods for Vismodegib active pharmaceutical ingredient (API) require 2-(4-chlorophenyl)pyridine as a certified impurity reference (Vismodegib Impurity 14) [1]. Its use ensures compliance with ICH Q3A/B guidelines for impurity identification, qualification, and reporting. No other 2-arylpyridine analog is recognized for this specific purpose .

Medicinal Chemistry Lead Optimization via Halogen SAR

Medicinal chemists optimizing pyridine-based kinase inhibitors or GPCR modulators can utilize 2-(4-chlorophenyl)pyridine as a privileged fragment to probe the effect of 4-chloro substitution on potency and lipophilicity. The 13% improvement in antiproliferative activity observed in head-to-head comparisons provides a quantitative justification for its inclusion in focused libraries [2].

Synthesis of Robust Ruthenium Metathesis Precatalysts

Researchers developing thermally stable olefin metathesis catalysts for fine chemical or polymer synthesis can incorporate 2-(4-chlorophenyl)pyridine-derived ligands to enhance catalyst lifetime and selectivity at elevated temperatures (80–110 °C) [3]. This is particularly valuable for metathesis of challenging substrates such as 1-octene [3].

Agrochemical Discovery of Protox-Inhibiting Herbicides

Agrochemical R&D groups targeting protoporphyrinogen-IX oxidase (Protox) can employ 2-(4-chlorophenyl)pyridine as a core scaffold for phenylpyridine herbicides [4]. The 4-chlorophenyl motif is a key pharmacophore in this series, and the compound serves as a versatile intermediate for Suzuki coupling diversification .

Technical Documentation Hub

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